molecular formula C11H10N2O3S B2387989 Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 874607-16-6

Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2387989
CAS RN: 874607-16-6
M. Wt: 250.27
InChI Key: PJDHLFQLYOBOFS-UHFFFAOYSA-N
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Description

“Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate” is a chemical compound . It is often used as a building block in various chemical reactions . The molecular formula of this compound is C11H10N2O3S .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 250.274 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Derivatives : This compound has been utilized in various synthetic pathways to create novel heterocyclic systems. For example, it has been used to synthesize thiazoloquinazoline and thiazinoquinazoline derivatives (Gupta & Pujari, 1985). Additionally, its condensation with chloroacetic acid led to the creation of novel quinazolinone derivatives (Reddy, Naidu, & Dubey, 2012).

  • Eco-Friendly Synthesis : A green synthetic procedure was developed using this compound, highlighting the trend towards more environmentally sustainable chemical synthesis. The study involved microwave-induced synthesis and the use of deep eutectic solvents (Molnar, Komar, & Jerković, 2022).

Potential Applications in Antimicrobial and Anticancer Research

  • Antimicrobial Properties : Research has explored the synthesis of quinoline and quinazoline derivatives containing this compound and their potential antimicrobial activities. These compounds have been compared to known antimicrobials like tetracycline for effectiveness (El-zohry, Ahmed, Omar, & Abd-Alla, 2007).

  • Anticancer Activity : A study aimed at producing new quinoline-3-carboxylic acid derivatives with this compound assessed their anticancer effects against the breast cancer MCF-7 cell line. Some derivatives demonstrated significant anticancer activity (Gaber et al., 2021).

Green Chemistry Approaches

  • One-Pot Synthesis : This compound has been part of a one-pot method for synthesizing dihydroquinazolinones. Such methods are valued for their efficiency and reduced environmental impact (Azimi & Azizian, 2016).

properties

IUPAC Name

methyl 3-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-13-9(14)7-4-3-6(10(15)16-2)5-8(7)12-11(13)17/h3-5H,1-2H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDHLFQLYOBOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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